Enzymatic Peptide Bond Synthesis: Cbz-Phe-Arg-OMe Serves as a Competent Acyl Acceptor for Cathepsin L1
Cbz-Phe-Arg-OMe functions as an acyl acceptor in the cathepsin L1‑catalyzed synthesis of the tripeptide Z-Phe-Arg-SerNH₂, demonstrating utility in enzymatic peptide bond formation that is not reported for the corresponding free acid (Z-Phe-Arg-OH) or for AMC‑conjugated analogs [1]. Under the reported conditions (0.1 M ammonium acetate, pH 9.0, 12.5% v/v acetonitrile, 37 °C), LC‑MS detected tripeptide formation within 10 min, continuing up to 5.5 h [1].
| Evidence Dimension | Acyl acceptor competence in enzymatic peptide synthesis |
|---|---|
| Target Compound Data | Tripeptide Z-Phe-Arg-SerNH₂ formation detected by LC‑MS within 10 min; reaction sustained for 5.5 h [1]. |
| Comparator Or Baseline | Z-Phe-Arg-OH (hydrolysis product) or Z-Phe-Arg-AMC (fluorogenic analog) — no reported peptide synthetic activity. |
| Quantified Difference | Not applicable (qualitative observation of synthetic competence vs. lack of reported synthetic activity for comparators). |
| Conditions | Recombinant Fasciola hepatica cathepsin L1, 0.1 M ammonium acetate pH 9.0, 12.5% v/v acetonitrile, 37 °C [1]. |
Why This Matters
Demonstrates a unique application space—enzymatic peptide synthesis—that distinguishes the methyl ester from free acid and fluorogenic derivatives, justifying its selection for biocatalytic peptide ligation studies.
- [1] Ruth DM, et al. Peptide synthesis by recombinant Fasciola hepatica cathepsin L1. Biochimie. 2006;88(1):117‑120. View Source
